1-(4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the use of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid derivatives, which have been utilized in chemical synthesis, particularly in the construction of bicyclic beta-lactam carboxylic esters. These derivatives play a crucial role in tandem Ireland-Claisen rearrangement and ring-closing alkene metathesis processes.Molecular Structure Analysis
The empirical formula of this compound is C11H13NO and it has a molecular weight of 175.23 .Chemical Reactions Analysis
The exploration of 3-phenoxy-1,4-diarylazetidin-2-ones, structurally related to 4-(Azetidin-1-ylsulfonyl)phenylboronic acid derivatives, has led to the discovery of potent antiproliferative compounds targeting tubulin.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. It has an empirical formula of C11H13NO and a molecular weight of 175.23 .Scientific Research Applications
Synthetic Approaches
Research in the synthesis of compounds related to 1-(4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone has demonstrated various synthetic methods. For instance, the synthesis of substituted azetidinones derived from dimers, incorporating sulfonamide rings and derivatives, highlights the significance of azetidinones scaffolds due to their biological and pharmacological potentials. These compounds are synthesized through condensation and annulation reactions, with their structures confirmed by various spectroscopic methods (Jagannadham et al., 2019).
Chemicoenzymatic Approaches
Additionally, the chemicoenzymatic synthesis of monobactams, using key intermediates derived from azetidinones, showcases the application of these compounds in developing antibacterial agents. These monobactams exhibit strong activity against gram-negative bacteria, excluding Pseudomonas aeruginosa, and display excellent stability to β-lactamases (Yamashita Haruo et al., 1988).
Mechanism of Action
These compounds have demonstrated significant activity in disrupting the microtubular structure in cancer cells, causing G2/M arrest and apoptosis.
properties
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S2/c1-13(20)14-3-7-17(8-4-14)27(23,24)19-11-18(12-19)26(21,22)16-9-5-15(25-2)6-10-16/h3-10,18H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDZPYZOZICTOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone |
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